N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Antifungal Applications
Pyrrole-based compounds, including the one , have been found to have antifungal properties . They have been used in the development of new antifungal agents .
Antibacterial Applications
These compounds have also shown antibacterial activities . They have been used in the development of new antibacterial drugs .
Anti-Inflammatory Applications
Pyrrole-based compounds have been used in the development of anti-inflammatory drugs . This could potentially include the compound .
Antitumor Applications
Compounds containing a pyrrole subunit have been used in the development of antitumor agents . They have shown potential in inhibiting the growth of cancer cells .
Antihypertensive Applications
2,5-Dimethylpyrrole compounds, which include the compound , have shown antihypertensive activities . They have been used in the development of drugs to treat high blood pressure .
Antitubercular Applications
These compounds have also shown antitubercular properties . They have been used in the development of drugs to treat tuberculosis .
Antiviral Applications
Compounds containing an imidazole moiety, which is similar to the compound , have shown antiviral properties . They have been used in the development of antiviral drugs .
Antiprotozoal and Antibacterial Applications
Some compounds containing a pyrrole ring system have shown antiprotozoal and antibacterial properties . This could potentially include the compound .
Future Directions
Mechanism of Action
Target of action
Imidazole and pyrrole containing compounds have a broad range of targets due to their diverse chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
The biochemical pathways affected by these compounds are numerous and depend on their specific targets. For instance, some imidazole derivatives can affect pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary greatly depending on their specific structure. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of action
The molecular and cellular effects of these compounds’ actions can be diverse, ranging from antibacterial to antitumor effects, among others .
Action environment
Environmental factors can influence the action, efficacy, and stability of these compounds. For example, the pH of the environment can affect the ionization state of the compounds, which can in turn affect their solubility and therefore their bioavailability .
properties
IUPAC Name |
2-methyl-N-(2-pyrrol-1-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-17-13-5-4-12(10-14(13)18-11)15(20)16-6-9-19-7-2-3-8-19/h2-3,7-8,12H,4-6,9-10H2,1H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGRSBBQMVUDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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